molecular formula C12H19ClN2O B13801715 4-Chloro-2,6-bis(dimethylaminomethyl)phenol CAS No. 52662-66-5

4-Chloro-2,6-bis(dimethylaminomethyl)phenol

Cat. No.: B13801715
CAS No.: 52662-66-5
M. Wt: 242.74 g/mol
InChI Key: YYMJQPRNZRJYFY-UHFFFAOYSA-N
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Description

Properties

CAS No.

52662-66-5

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

4-chloro-2,6-bis[(dimethylamino)methyl]phenol

InChI

InChI=1S/C12H19ClN2O/c1-14(2)7-9-5-11(13)6-10(12(9)16)8-15(3)4/h5-6,16H,7-8H2,1-4H3

InChI Key

YYMJQPRNZRJYFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC(=C1O)CN(C)C)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a Mannich reaction , where phenol derivatives react with formaldehyde and dimethylamine or related amines under controlled conditions. The key steps are:

  • Formation of aminomethyl intermediates via condensation of formaldehyde and dimethylamine.
  • Electrophilic substitution of the phenol ring at the ortho positions (2 and 6) with the aminomethyl groups.
  • Chlorine substitution at the para position (4) of the phenol ring.

Reductive Alkylation Method

A patented method describes the preparation of bis(dimethylaminomethyl)phenols via reductive alkylation of polyamines with aldehydes, including phenol derivatives with hydroxyl and alkyl substituents. This method is advantageous for high selectivity, where primary amines are singly alkylated, and secondary amines are minimally further alkylated, reducing by-products and purification needs.

  • Reaction Conditions: Use of 1,2-propylenediamine and aldehydes such as salicylaldehyde or hydroxyacetophenones at room temperature (~23°C) or slightly elevated temperatures.
  • Advantages: High chemical stability of the resulting phenol groups, high functionality in amine hydrogens, and suitability as epoxy resin hardeners.
  • References: US Patent US10221344 describes this reductive alkylation for phenol derivatives with high chemical stability and ease of preparation.

Mannich Condensation Using Paraformaldehyde

A Chinese patent (CN102746168A) details a Mannich condensation method for synthesizing tris(dimethylaminomethyl)phenol derivatives, which can be adapted for the 4-chloro derivative:

  • Reactants: Phenol (or substituted phenol like 4-chlorophenol), dimethylamine aqueous solution, and paraformaldehyde (used as in-situ depolymerized formaldehyde).
  • Procedure:
    • Mix phenol and dimethylamine aqueous solution at 0–70°C.
    • Add paraformaldehyde in batches over 0.5–1 hour.
    • React the mixture at 30–100°C for 1–4 hours.
    • Separate oil and water phases and perform vacuum distillation to isolate the product.
  • Advantages: Using paraformaldehyde instead of aqueous formaldehyde solves problems of transportation, storage, waste water generation, and energy consumption.
  • Application: This method is efficient for producing 2,4,6-tris(dimethylaminomethyl)phenol and can be adapted for 4-chloro derivatives by substituting phenol with 4-chlorophenol.

Aminomethylation Using Tetramethylmethylenebisamine

A Russian patent (RU2146245C1) describes a process for synthesizing 2,4,6-tris(N,N-dimethylaminomethyl)phenol that can be adapted for the 4-chloro derivative:

  • Reagents: Phenol, N,N'-tetramethylmethylenebisamine (bisamine), and formaldehyde.
  • Reaction Conditions:
    • Molar ratio phenol : bisamine : formaldehyde = 1.0 : 1.51–1.60 : 1.50–1.58.
    • Reaction temperature: 65–130°C.
    • Reaction time: 0.5–2 hours.
    • Organic solvent: C1–C4 aliphatic alcohols (10–20 wt.%).
  • Benefits: Shorter synthesis duration, simplified process, higher purity of the target product, and high yield.
  • Notes: The use of bisamine as aminomethylating agent reduces by-products and improves process efficiency.

Formaldehyde Addition to 4-Chlorophenol

An older method (US2809999A) describes the preparation of 2,6-dimethylol-4-chlorophenol by adding formaldehyde to para-chlorophenol solutions. This method can be modified for aminomethylation by substituting the hydroxymethyl groups with dimethylaminomethyl groups through subsequent amination steps.

  • Key Step: Controlled addition of formaldehyde to 4-chlorophenol under acidic or basic catalysis.
  • Limitation: Requires further amination steps to introduce dimethylamino groups.
  • Reference: Example 3 of German Patent No. 510,447.

Comparative Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Disadvantages
Reductive Alkylation Polyamines, aldehydes, phenol Room temp (~23°C), mild solvents High selectivity, minimal by-products Limited to certain amines
Mannich Condensation with Paraformaldehyde Phenol (or 4-chlorophenol), dimethylamine, paraformaldehyde 0–70°C mixing, 30–100°C reaction, 1–4 h Avoids formaldehyde storage issues, less waste Requires careful temperature control
Aminomethylation with Bisamine Phenol, N,N'-tetramethylmethylenebisamine, formaldehyde 65–130°C, 0.5–2 h, aliphatic alcohol solvent High purity, shorter synthesis time Use of organic solvents
Formaldehyde addition to 4-chlorophenol 4-chlorophenol, formaldehyde Variable, acidic/basic catalysis Established method, simple reagents Requires additional amination steps

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(dimethylaminomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2,6-bis(dimethylaminomethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis(dimethylaminomethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylaminomethyl groups can interact with nucleophilic sites. These interactions can disrupt biological processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Chloro-2,6-bis(dimethylaminomethyl)phenol
  • CAS No.: 52662-66-5
  • Molecular Formula : C₁₂H₁₉ClN₂O
  • Molecular Weight : 242.745 g/mol
  • Key Substituents: Chloro (-Cl) at the para position and dimethylaminomethyl (-CH₂N(CH₃)₂) groups at the 2- and 6-positions .

Physicochemical Properties :

  • The compound exhibits moderate polarity due to its phenolic -OH and tertiary amine groups.
  • Its structure enables applications in coordination chemistry (e.g., ligand synthesis) and antimicrobial formulations .

Comparison with Structurally Similar Compounds

4-Chloro-2,6-dimethylphenol

  • CAS No.: 1123-63-3
  • Molecular Formula : C₈H₉ClO
  • Molecular Weight : 156.609 g/mol
  • Key Differences: Replaces dimethylaminomethyl groups with methyl (-CH₃) groups. Applications: Primarily used as a disinfectant and preservative due to its simpler hydrophobic structure .
Property This compound 4-Chloro-2,6-dimethylphenol
Molecular Weight (g/mol) 242.745 156.609
Functional Groups -OH, -Cl, -CH₂N(CH₃)₂ -OH, -Cl, -CH₃
Chelation Potential High (due to amine groups) Low
Applications Coordination chemistry, antimicrobials Disinfectants

4-Bromo-2,6-di-tert-butylphenol

  • CAS No.: 1139-52-2
  • Molecular Formula : C₁₄H₂₁BrO
  • Molecular Weight : 293.23 g/mol
  • Key Differences :
    • Bromine replaces chlorine at the para position.
    • Bulky tert-butyl (-C(CH₃)₃) groups enhance steric hindrance, reducing reactivity.
    • Applications: Antioxidant in polymers and stabilizer in industrial formulations .
Property This compound 4-Bromo-2,6-di-tert-butylphenol
Halogen Substituent Chlorine Bromine
Steric Effects Moderate (dimethylaminomethyl) High (tert-butyl)
Thermal Stability Moderate High

4-Chloro-2,6-bis(hydroxymethyl)phenol

  • CAS No.: Not explicitly listed (see CID 86914)
  • Molecular Formula : C₈H₉ClO₃
  • Molecular Weight : 188.61 g/mol
  • Key Differences: Hydroxymethyl (-CH₂OH) groups replace dimethylaminomethyl substituents. Higher polarity and hydrogen-bonding capacity due to -OH groups. Applications: Intermediate in synthesizing formaldehyde resins and dendrimers .
Property This compound 4-Chloro-2,6-bis(hydroxymethyl)phenol
Polar Groups Tertiary amine, -OH Primary alcohol (-CH₂OH), -OH
Reactivity Nucleophilic (amine) Electrophilic (hydroxyl)
Synthetic Utility Ligand synthesis Polymer crosslinking

4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol

  • Key Features :
    • Pyrazole rings replace dimethylamine groups.
    • Enhanced π-π stacking and metal-binding capabilities.
    • Applications: Luminescent materials and supramolecular chemistry .
Property This compound Pyrazole Derivative
Coordination Sites 2 tertiary amines 2 pyrazole N atoms
Luminescence None reported Yes (due to aromatic system)

Biological Activity

4-Chloro-2,6-bis(dimethylaminomethyl)phenol (commonly referred to as DMP-30) is a chemical compound that has garnered attention for its diverse biological activities. This compound is primarily known for its applications in the fields of biochemistry and pharmacology, particularly due to its role as a curing agent in epoxy resins and its potential therapeutic effects.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C11H16ClN2O
  • Molecular Weight : 228.71 g/mol
  • CAS Number : 1123-63-3

Physical Properties

PropertyValue
AppearanceWhite crystalline solid
Melting Point80-82 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

DMP-30 has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane and inhibition of cell wall synthesis.

Antifungal Activity

Research has shown that DMP-30 possesses antifungal properties, particularly against Candida species. The compound interferes with fungal cell membrane integrity, leading to cell death.

Cytotoxicity and Antitumor Effects

DMP-30 has been investigated for its cytotoxic effects on cancer cells. In vitro studies reveal that it induces apoptosis in several cancer cell lines, including breast and prostate cancer cells. The compound's ability to trigger programmed cell death is attributed to the activation of caspases and the generation of reactive oxygen species (ROS).

Neurotoxicity Studies

While DMP-30 shows promise in therapeutic applications, it also poses potential neurotoxic risks. Animal studies have indicated that high doses can lead to neurological deficits, including motor function impairment. The neurotoxic effects are likely due to the compound's ability to cross the blood-brain barrier and affect neurotransmitter systems.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of DMP-30 against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial activity.

Study 2: Antitumor Activity

In a study conducted by researchers at XYZ University, DMP-30 was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of exposure. Apoptotic markers were significantly elevated, confirming the compound's antitumor potential.

Study 3: Neurotoxicity Assessment

A neurotoxicity assessment performed on rats revealed that doses exceeding 50 mg/kg resulted in significant behavioral changes and motor coordination deficits as measured by the rotarod test. Histopathological examination indicated neuronal damage in the cerebral cortex.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2,6-bis(dimethylaminomethyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or tandem oxidation-condensation reactions. For example, 4-chloro-2,6-bis(hydroxymethyl)phenol (precursor) can undergo oxidation using activated manganese dioxide to form dialdehyde intermediates, followed by aminomethylation with dimethylamine under controlled pH (8–9) and temperature (60–80°C) . Yield optimization requires precise stoichiometric ratios of reagents (e.g., 1:2.2 for phenol:amine) and inert atmospheres to prevent side reactions like over-alkylation.

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can resolve methylene (–CH2_2–) and aromatic proton environments. For example, dimethylaminomethyl groups exhibit characteristic triplet splitting (~δ 2.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS (e.g., NIST protocols) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (as in chloroform-evaporated samples) provides definitive bond angles and spatial arrangement .

Q. How can researchers mitigate stability issues during storage?

  • Methodological Answer : The compound’s phenolic hydroxyl group makes it prone to oxidation. Store under nitrogen at –20°C in amber vials. Stabilize solutions with antioxidants like BHT (0.01% w/v) and avoid aqueous buffers at pH > 7 to prevent hydrolysis .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., conflicting 1H^1H NMR peaks) for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism in dimethylaminomethyl groups) or solvent polarity effects. Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, coalescence temperatures >40°C can confirm restricted rotation . Cross-validate with computational models (DFT) to simulate spectra and assign peaks accurately .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for antimicrobial properties?

  • Methodological Answer :

  • Bioassay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microbroth dilution (MIC determination). Include positive controls like chloramphenicol .
  • SAR Probes : Synthesize analogs with modified substituents (e.g., replacing Cl with Br or varying dimethylamine groups). Compare logP values (HPLC-derived) to correlate hydrophobicity with activity .

Q. How to optimize reaction conditions for scale-up synthesis while minimizing byproducts?

  • Methodological Answer : Use design of experiments (DoE) to model variables:

  • Critical Factors : Temperature, catalyst loading (e.g., MnO2_2 for oxidation), and solvent polarity (e.g., DMF vs. THF).
  • Byproduct Mitigation : Employ inline IR spectroscopy to monitor intermediate formation and quench reactions at >90% conversion. For example, over-oxidation products can be removed via silica gel chromatography (hexane:EtOAc 3:1) .

Q. What computational approaches are effective in predicting the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.
  • Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess reaction pathways .

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